1-(2-Chloro-3-pyridinyl)piperazine
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Overview
Description
1-(2-Chloro-3-pyridinyl)piperazine is a chemical compound that features a piperazine ring substituted with a 2-chloro-pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-pyridinyl)piperazine typically involves the reaction of 2-chloro-3-pyridine with piperazine. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloro-3-pyridinyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(2-Chloro-3-pyridinyl)piperazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is studied for its potential effects on various biological pathways and its interactions with specific receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
- 1-(2-Chloro-pyridin-3-yl)-1H-pyrrole-2-carbaldehyde
- 2-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
- (2-Chloro-pyridin-3-yl)-piperazin-1-yl-Methanone hydrochloride
Uniqueness: 1-(2-Chloro-3-pyridinyl)piperazine is unique due to its specific substitution pattern and the presence of both a piperazine ring and a chlorinated pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H12ClN3 |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-3-yl)piperazine |
InChI |
InChI=1S/C9H12ClN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |
InChI Key |
SVEARIPLBKYTHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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